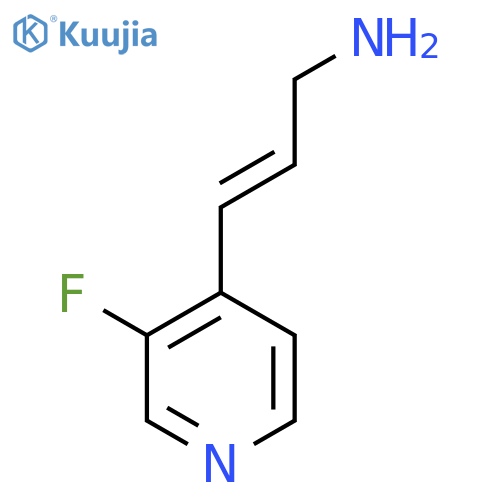

Cas no 2229655-22-3 (3-(3-fluoropyridin-4-yl)prop-2-en-1-amine)

2229655-22-3 structure

商品名:3-(3-fluoropyridin-4-yl)prop-2-en-1-amine

3-(3-fluoropyridin-4-yl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-fluoropyridin-4-yl)prop-2-en-1-amine

- EN300-1817105

- 2229655-22-3

-

- インチ: 1S/C8H9FN2/c9-8-6-11-5-3-7(8)2-1-4-10/h1-3,5-6H,4,10H2/b2-1+

- InChIKey: ARMXJEOCAXIOJU-OWOJBTEDSA-N

- ほほえんだ: FC1C=NC=CC=1/C=C/CN

計算された属性

- せいみつぶんしりょう: 152.07497646g/mol

- どういたいしつりょう: 152.07497646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

3-(3-fluoropyridin-4-yl)prop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1817105-0.5g |

3-(3-fluoropyridin-4-yl)prop-2-en-1-amine |

2229655-22-3 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1817105-2.5g |

3-(3-fluoropyridin-4-yl)prop-2-en-1-amine |

2229655-22-3 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1817105-10.0g |

3-(3-fluoropyridin-4-yl)prop-2-en-1-amine |

2229655-22-3 | 10g |

$4852.0 | 2023-06-02 | ||

| Enamine | EN300-1817105-0.05g |

3-(3-fluoropyridin-4-yl)prop-2-en-1-amine |

2229655-22-3 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1817105-10g |

3-(3-fluoropyridin-4-yl)prop-2-en-1-amine |

2229655-22-3 | 10g |

$3622.0 | 2023-09-19 | ||

| Enamine | EN300-1817105-0.25g |

3-(3-fluoropyridin-4-yl)prop-2-en-1-amine |

2229655-22-3 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1817105-1g |

3-(3-fluoropyridin-4-yl)prop-2-en-1-amine |

2229655-22-3 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1817105-5g |

3-(3-fluoropyridin-4-yl)prop-2-en-1-amine |

2229655-22-3 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1817105-0.1g |

3-(3-fluoropyridin-4-yl)prop-2-en-1-amine |

2229655-22-3 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1817105-5.0g |

3-(3-fluoropyridin-4-yl)prop-2-en-1-amine |

2229655-22-3 | 5g |

$3273.0 | 2023-06-02 |

3-(3-fluoropyridin-4-yl)prop-2-en-1-amine 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

2229655-22-3 (3-(3-fluoropyridin-4-yl)prop-2-en-1-amine) 関連製品

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量